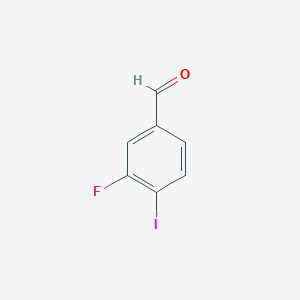

3-Fluoro-4-iodo-benzaldéhyde

Vue d'ensemble

Description

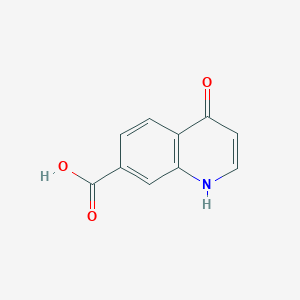

“3-Fluoro-4-iodobenzaldehyde” is a chemical compound with the CAS Number: 1003709-57-6 . It has a molecular weight of 250.01 . The IUPAC name for this compound is 3-fluoro-4-iodobenzaldehyde .

Molecular Structure Analysis

The InChI code for “3-Fluoro-4-iodobenzaldehyde” is 1S/C7H4FIO/c8-6-3-5 (4-10)1-2-7 (6)9/h1-4H . This indicates that the compound has a benzene ring with a fluoro group at the 3rd position and an iodo group at the 4th position .

Physical and Chemical Properties Analysis

“3-Fluoro-4-iodobenzaldehyde” is a solid at room temperature . It has a molecular weight of 250.01 g/mol . The compound has a topological polar surface area of 17.1 Ų .

Applications De Recherche Scientifique

Bloc de Construction pour la Synthèse Organique

3-Fluoro-4-iodo-benzaldéhyde: est un aldéhyde aromatique polyvalent utilisé comme bloc de construction organique. Il est crucial dans la synthèse de molécules complexes en raison de son groupe aldéhyde réactif et de la présence d'halogènes qui peuvent subir des transformations supplémentaires .

Synthèse de Polymères

Ce composé est essentiel dans la synthèse de polymères. Son incorporation dans les chaînes de polymères peut donner lieu à des matériaux aux propriétés uniques, telles qu'une stabilité thermique accrue ou une fluorescence spécifique .

Recherche Pharmaceutique

En recherche pharmaceutique, This compound est utilisé pour développer des composés anti-œstrogéniques. Ces composés ont des applications potentielles dans le traitement des cancers hormono-dépendants .

Science des Matériaux

Les atomes d'halogène dans This compound le rendent adapté à la création de matériaux avancés. Les chercheurs peuvent modifier sa structure pour développer de nouveaux matériaux avec les propriétés électriques ou mécaniques souhaitées .

Chimie Analytique

En tant que standard en chimie analytique, This compound peut être utilisé pour calibrer les instruments ou comme réactif dans les essais chimiques pour déterminer la présence d'autres substances .

Chromatographie

En chromatographie, ce composé peut servir de référence ou de molécule cible pour aider à identifier et à quantifier des composés similaires dans un mélange, grâce à sa structure chimique distincte .

Enseignement de la Chimie

En raison de sa réactivité et de ses caractéristiques structurelles, This compound est un excellent sujet pour enseigner diverses réactions chimiques et techniques de synthèse dans les milieux éducatifs .

Études Environnementales

Ce composé peut être utilisé dans les études environnementales pour comprendre le comportement des composés halogénés dans la nature, y compris leur stabilité, leur dégradation et leur impact potentiel sur les écosystèmes .

Safety and Hazards

“3-Fluoro-4-iodobenzaldehyde” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity upon single exposure, particularly to the respiratory system .

Mécanisme D'action

Target of Action

It is known that similar compounds can interact with various proteins and enzymes in the body, affecting their function .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Similar compounds have been shown to cause cellular apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-iodobenzaldehyde. For instance, the compound’s stability may be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the presence of other substances in the body, the individual’s health status, and genetic factors .

Analyse Biochimique

Biochemical Properties

3-Fluoro-4-iodobenzaldehyde plays a significant role in biochemical reactions due to its reactivity and ability to form various intermediates. It interacts with enzymes such as bis-triphenylphosphine-palladium (II) chloride and copper (I) iodide, which are used in catalytic processes to facilitate the formation of carbon-carbon bonds . These interactions are crucial in the synthesis of complex organic molecules, where 3-Fluoro-4-iodobenzaldehyde acts as a key intermediate.

Cellular Effects

The effects of 3-Fluoro-4-iodobenzaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, 3-Fluoro-4-iodobenzaldehyde exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, its interaction with enzymes involved in the synthesis of polymers can result in the formation of anti-estrogenic compounds . These molecular mechanisms are critical for the compound’s role in pharmaceutical research and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-iodobenzaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-4-iodobenzaldehyde remains stable under ambient temperature conditions, but its reactivity can lead to degradation over extended periods . Understanding these temporal effects is crucial for its application in long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-iodobenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

3-Fluoro-4-iodobenzaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into various metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is vital for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 3-Fluoro-4-iodobenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are crucial for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of 3-Fluoro-4-iodobenzaldehyde affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can interact with various biomolecules . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Propriétés

IUPAC Name |

3-fluoro-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQJITDLUBMLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662818 | |

| Record name | 3-Fluoro-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-57-6 | |

| Record name | 3-Fluoro-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

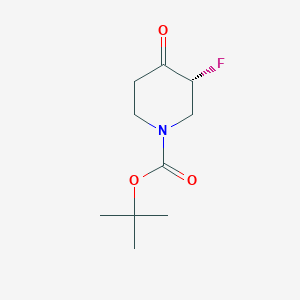

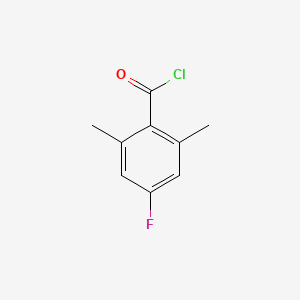

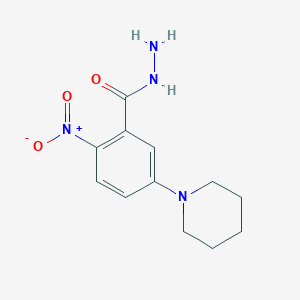

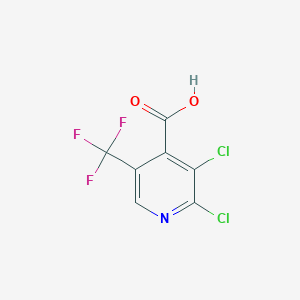

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-{[(tert-butoxycarbonyl)(2-chloroethyl)amino]sulfonyl}-4-piperidinecarboxylate](/img/structure/B1388155.png)

![1-[4-(4-Amino-2-trifluoromethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1388158.png)

![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide](/img/structure/B1388169.png)